LogP Increase of +0.70 Units Relative to the Achiral 2-Carbamothioylethyl Isomer
The target compound exhibits a significantly higher computed logP (2.23) compared to its achiral 2-carbamothioylethyl positional isomer (LogP 1.53) . This represents a ΔLogP of +0.70, indicating approximately 5-fold greater partitioning into a nonpolar phase. The difference arises from the proximity of the polar thioamide to the carbamate nitrogen in the target versus its separation by an ethylene spacer in the isomer, altering the overall hydrogen-bonding capacity and solvation free energy.
| Evidence Dimension | Hydrophobicity |
|---|---|
| Target Compound Data | LogP = 2.23 (cLogP) |
| Comparator Or Baseline | tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate (CAS 347190-30-1): LogP = 1.53 (cLogP) |
| Quantified Difference | ΔLogP = +0.70 (target ~5× more lipophilic) |
| Conditions | In silico prediction; values from vendor-validated computational chemistry datasheets. |
Why This Matters
For procurement decisions in drug discovery, higher lipophilicity within this range predicts improved passive membrane permeability, potentially leading to better cellular uptake or oral bioavailability compared to the 2-isomer, making the target the preferred scaffold when intracellular target engagement is required.
